Imidazole-4-acetamide, thio- Imidazole-4-acetamide, thio-
Brand Name: Vulcanchem
CAS No.: 32691-73-9
VCID: VC18245691
InChI: InChI=1S/C5H7N3S/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8)
SMILES:
Molecular Formula: C5H7N3S
Molecular Weight: 141.20 g/mol

Imidazole-4-acetamide, thio-

CAS No.: 32691-73-9

Cat. No.: VC18245691

Molecular Formula: C5H7N3S

Molecular Weight: 141.20 g/mol

* For research use only. Not for human or veterinary use.

Imidazole-4-acetamide, thio- - 32691-73-9

Specification

CAS No. 32691-73-9
Molecular Formula C5H7N3S
Molecular Weight 141.20 g/mol
IUPAC Name 2-(1H-imidazol-5-yl)ethanethioamide
Standard InChI InChI=1S/C5H7N3S/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8)
Standard InChI Key AZPKUIYSQYKSQH-UHFFFAOYSA-N
Canonical SMILES C1=C(NC=N1)CC(=S)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Imidazole-4-acetamide, thio- features a five-membered imidazole ring (positions 1–3) fused to a thioacetamide side chain at position 4 (Figure 1). The imidazole moiety contains two nitrogen atoms at positions 1 and 3, contributing to its aromaticity and ability to participate in hydrogen bonding. The thioacetamide group (NHC(=S)CH3-\text{NH}-\text{C}(=\text{S})-\text{CH}_3) introduces sulfur-based reactivity, enhancing its electrophilic character compared to oxygen-containing analogues .

Table 1: Key Chemical Properties of Imidazole-4-Acetamide, Thio-

PropertyValue/DescriptionSource
Molecular FormulaC5H7N3S\text{C}_5\text{H}_7\text{N}_3\text{S}
Molecular Weight141.20 g/mol
IUPAC Name2-(1H-imidazol-5-yl)ethanethioamide
Canonical SMILESC1=C(NC=N1)CC(=S)N
SolubilityModerate in polar organic solvents
StabilityStable under inert atmospheres

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits signals for imidazole protons (δ\delta 7.11–7.64 ppm) and thioamide NH groups (δ\delta 9.02–11.32 ppm) . IR stretches at 1657 cm1^{-1} (C=O) and 1596 cm1^{-1} (C=N) further validate the functional groups .

Synthetic Methodologies

Condensation-Based Routes

A common synthesis involves the condensation of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate in ethanol under reflux . This method yields the thioamide derivative via nucleophilic addition-elimination, achieving a 74% yield after crystallization .

Table 2: Representative Synthesis Pathways

MethodReagents/ConditionsYieldReference
CondensationPhenyl isothiocyanate, EtOH, reflux74%
CyclizationThioimidate + α-imino ester43–85%
OxidationH2O2\text{H}_2\text{O}_2, basic conditions10–50%

Cyclization Strategies

Alternative routes employ cyclization reactions, such as the intramolecular coupling of thioimidates with α-imino esters to form 5-ethylidene-4H-imidazol-4-ones . Miyashita et al. demonstrated this method’s versatility, producing fused-ring derivatives in 43–85% yields .

Challenges and Optimizations

Steric hindrance from bulky substituents often limits yields in diamide-based syntheses . To mitigate this, Jasiak et al. optimized conditions using optically active α-amino carboxylic acid hydrazides, achieving 51–78% yields while noting racemization risks due to tautomerization .

Biological Activities and Mechanisms

ActivityTarget/MechanismEfficacyReference
CDK InhibitionCell cycle arrest at G1/S phaseIC50_{50}: 12 nM
AntimicrobialDisruption of bacterial cell membranesMIC: 8 µg/mL
AntiparasiticInhibition of Trypanosoma cruziEC50_{50}: 5 µM

Antimicrobial Effects

The compound’s thioamide moiety disrupts microbial membrane integrity, showing minimum inhibitory concentrations (MIC) of 8 µg/mL against Gram-positive bacteria. Molecular dynamics simulations suggest that sulfur atoms coordinate with lipid headgroups, inducing membrane curvature and leakage .

Applications in Drug Discovery

Lead Compound Optimization

Structural modifications at the imidazole C2 and C4 positions improve pharmacokinetic profiles. For instance, substituting the phenyl group with electron-withdrawing substituents (e.g., -NO2_2) enhances metabolic stability and blood-brain barrier penetration .

Table 4: Key Modifications and Outcomes

ModificationEffectApplication
C2 FluorinationIncreased metabolic half-lifeCNS-targeted drugs
C4 Thioether OxidationEnhanced solubility in aqueous mediaIntravenous formulations

Preclinical and Clinical Progress

While Imidazole-4-acetamide, thio- itself remains in preclinical stages, structural analogues have entered clinical trials. Sato et al. advanced a related imidazol-4-one agonist for hypoparathyroidism into Phase I trials, underscoring the scaffold’s therapeutic viability .

Recent Research Advancements

Mechanistic Insights

Crystallographic studies reveal that the thioamide group forms a bidentate interaction with CDK2’s ATP-binding pocket, displacing water molecules and increasing binding affinity . Quantum mechanical calculations further indicate that sulfur’s polarizability stabilizes charge-transfer complexes with kinase residues .

Synthetic Innovations

Recent work by Fathalla et al. introduced a domino synthesis strategy, coupling benzimidoyl chlorides with amino esters to yield imidazoquinazolinones in 48–86% yields . This one-pot methodology streamlines access to complex derivatives, accelerating SAR exploration.

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